

Application Notes: LDN-193189 Dihydrochloride in Cancer Research

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Compound of Interest		
Compound Name:	LDN-193189 dihydrochloride	
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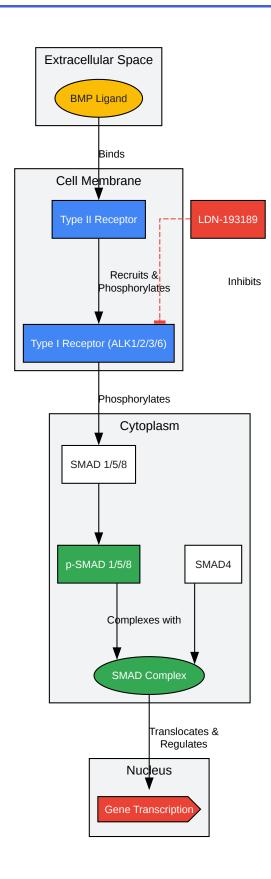
Introduction

LDN-193189 dihydrochloride is a potent and selective small-molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It functions by targeting the ATP-binding pocket of BMP type I receptors, specifically ALK1, ALK2 (ACVR1), ALK3 (BMPR1A), and ALK6 (BMPR1B), thereby preventing the phosphorylation and activation of downstream signaling mediators like SMAD1, SMAD5, and SMAD8.[3][4][5][6][7] Due to the critical role of the BMP pathway in tumor progression, angiogenesis, and metastasis, LDN-193189 has emerged as a valuable research tool for investigating cancer biology and as a potential therapeutic agent.[8][9]

Mechanism of Action

BMPs, members of the TGF-β superfamily, initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors.[5][10] This leads to the phosphorylation of the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs 1/5/8). These activated R-SMADs then complex with SMAD4 and translocate to the nucleus to regulate target gene expression. LDN-193189 selectively inhibits the kinase activity of BMP type I receptors, effectively blocking this canonical SMAD-dependent pathway.[3][11] Studies have also shown that LDN-193189 can inhibit non-SMAD pathways activated by BMPs, including the p38 MAPK and Akt signaling cascades.[5][7][9][10]





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Caption: BMP signaling pathway and the inhibitory action of LDN-193189.



Applications in Specific Cancers

LDN-193189 has been investigated in various cancer models, sometimes with conflicting results, highlighting the complex, context-dependent role of BMP signaling in cancer.

- Diffuse Intrinsic Pontine Glioma (DIPG): A significant number of DIPG cases, a lethal childhood brain tumor, harbor mutations in the ACVR1 gene (encoding ALK2).[12] LDN-193189 has shown preclinical efficacy in ACVR1-mutant DIPG models. It can induce apoptosis in DIPG cells in vitro and extend the survival of mice with orthotopic DIPG xenografts.[12]
- Breast Cancer: The role of BMP inhibition in breast cancer is complex. Some studies suggest that LDN-193189 can suppress tumor-initiating capacity and prolong tumor latency.
 [8] However, other research using an in vivo model of breast cancer bone metastasis found that systemic treatment with LDN-193189 enhanced the development, number, and size of metastases, suggesting it may favor the interaction between cancer cells and the bone microenvironment. [13][14][15]
- Prostate and Ovarian Cancer: In preclinical models, LDN-193189 has been shown to inhibit
 the growth of prostate and breast cancer tumors.[1] It has also been found to prevent the
 proliferation of ovarian cancer cells.[1]
- Melanoma: In a melanoma xenograft model, intraperitoneal treatment with LDN-193189 at 3 mg/kg body weight twice daily resulted in a significant decrease in the tumor growth rate.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations and effective dosages of LDN-193189 from various studies.

Table 1: In Vitro Inhibitory Activity of LDN-193189



Target	Assay Type	IC50 Value	Cell Line	Reference
ALK1	Kinase Assay	0.8 nM	-	[4]
ALK2 (ACVR1)	Kinase Assay	0.8 nM	-	[4]
ALK3 (BMPR1A)	Kinase Assay	5.3 nM	-	[4]
ALK6 (BMPR1B)	Kinase Assay	16.7 nM	-	[4]
ALK2 (ACVR1)	Transcriptional Activity	5 nM	C2C12	[2][3][4][16]
ALK3 (BMPR1A)	Transcriptional Activity	30 nM	C2C12	[2][3][4][16]
BMP4-mediated SMAD1/5/8 Activation	Cellular Assay	5 nM	-	[3][11]

Table 2: In Vivo Efficacy of LDN-193189 in Cancer Models



Cancer Type	Animal Model	Dosage & Route	Key Findings	Reference
Melanoma	C57BL/6 Mice (B16F10 xenograft)	3 mg/kg, IP, twice daily	Significant decrease in tumor growth rate.	[9]
Breast Cancer (Metastasis)	Nude Mice (MDA-MB-231 intracardiac injection)	3 mg/kg, IP, daily	Enhanced number and size of bone metastases.	[2][13][14]
DIPG (ACVR1 mutant)	Immunodeprived Mice (orthotopic xenograft)	25 mg/kg, daily	Extended survival compared to vehicle.	[12]
Prostate Cancer	SCID Mice (MDA-PCa-118b xenograft)	Not specified	Reduced tumor growth.	[11]

Experimental Protocols

Below are generalized protocols for common experiments using LDN-193189. Researchers should optimize these protocols for their specific cell lines and experimental systems.

Protocol 1: In Vitro Cell Viability/Proliferation Assay

This protocol outlines a general procedure to assess the effect of LDN-193189 on cancer cell viability using a reagent like MTT or PrestoBlue.

- Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- Compound Preparation: Prepare a stock solution of LDN-193189 dihydrochloride in sterile DMSO (e.g., 10 mM). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 μM to 10 μM). Include a vehicle control (DMSO diluted to the highest concentration used for the drug).

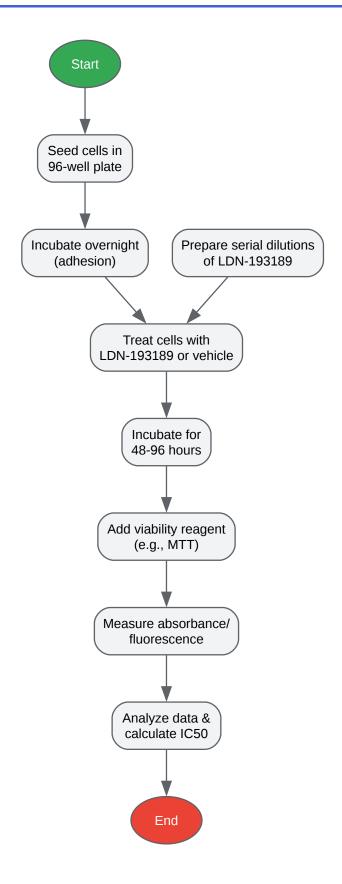
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- Treatment: Remove the old medium from the wells and add 100 μL of the medium containing the various concentrations of LDN-193189 or vehicle control.
- Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours) at 37°C, 5% CO₂.
- Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
- Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of viability. Calculate the IC50 value if applicable.





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Caption: General experimental workflow for an in vitro cell viability assay.



Protocol 2: Western Blot for SMAD1/5/8 Phosphorylation

This protocol is for assessing the inhibitory effect of LDN-193189 on the BMP pathway.

- Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.
- Inhibitor Pre-treatment: Treat the cells with the desired concentration of LDN-193189 (e.g., 0.5 μM) or vehicle for 30-60 minutes.[2]
- BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., 5 nM BMP2 or 50 ng/mL BMP4) for a short period (e.g., 30-60 minutes) to induce SMAD phosphorylation.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with primary antibodies against phospho-SMAD1/5/8, total SMAD1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: In Vivo Murine Xenograft Study

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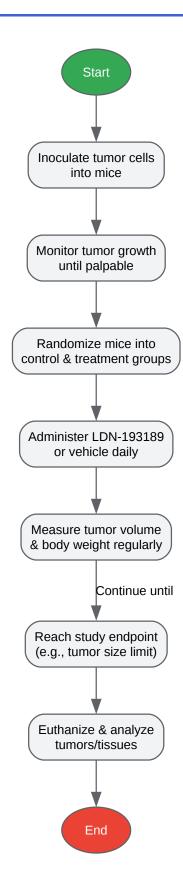




This protocol provides a general framework for evaluating the anti-tumor efficacy of LDN-193189 in vivo. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

- Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old.
- Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS or Matrigel) into the flank of each mouse. For metastasis models, cells may be injected via intracardiac or tail vein routes.[13][15]
- Tumor Growth and Grouping: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[9]
- Drug Administration:
 - Prepare LDN-193189 in a suitable vehicle (e.g., saline, PBS).
 - Administer the drug to the treatment group via the desired route, typically intraperitoneal
 (IP) injection.[2][3][9] A common dose is 3 mg/kg, administered daily or twice daily.[2][9]
 - Administer vehicle only to the control group.
- Monitoring: Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
- Study Endpoint: Euthanize the mice when tumors reach the predetermined maximum size, or at the end of the study period (e.g., 28-35 days).[12][14]
- Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blot).





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Caption: General experimental workflow for an in vivo murine xenograft study.



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